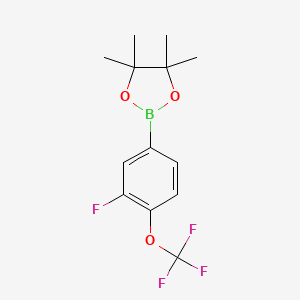

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a precursor commonly used in the synthesis of biologically active compounds .

Synthesis Analysis

The compound has been used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors . It has also been used in the synthesis of a novel series of biarylmethanamide TRPM8 antagonists .Chemical Reactions Analysis

The compound has been used in nucleophilic trifluoromethoxylation of alkyl halides . It has also been used in the synthesis of a novel series of biarylmethanamide TRPM8 antagonists .Scientific Research Applications

Precision Synthesis in Polymerization

The compound plays a critical role in precision polymerization processes. For instance, it has been used in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This polymerization method is noted for its ability to yield polymers with uniform phenyl groups at one end, indicating a catalyst-transfer mechanism in the process (Yokozawa et al., 2011).

Nanoparticle Production and Functionalization

The compound is integral in the production of nanoparticles, particularly in enhancing their brightness and emission characteristics. It has been used in the synthesis of heterodifunctional polyfluorenes which, when used as stabilizing ligands in the high-temperature synthesis of cadmium selenide quantum dots, yield hybrid particles with exceptional emission properties and quality (Fischer et al., 2013).

Fluorescence Applications in Living Cells

A 4-substituted pyrene derivative of the compound has been developed and utilized for H2O2 detection in living cells, demonstrating its potential in bioimaging and medical diagnostics. This derivative shows outstanding sensitivity and selectivity for H2O2 and highlights the effectiveness of functionalizing pyrene in developing novel pyrene-based functional materials (Nie et al., 2020).

Material Synthesis for Display Technologies

The compound has been used to synthesize boron-containing stilbene derivatives and polyenes, which are potential intermediates for creating materials for LCD (Liquid Crystal Display) technology. This application underscores its importance in the field of materials science and electronic device manufacturing (Das et al., 2015).

Electrochemical Applications

In electrochemical studies, the compound has been shown to significantly impact the electrochemical properties and reactions of sulfur-containing organoboron compounds. These studies are crucial for understanding the electrochemical behaviors of such compounds and their applications in various chemical and industrial processes (Tanigawa et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Mode of Action

The mode of action of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

The compound’s molecular weight is 20593 g/mol , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Action Environment

The compound’s stability and reactivity in sm cross-coupling reactions suggest that factors such as temperature, ph, and the presence of a palladium catalyst may influence its action .

Safety and Hazards

Future Directions

The compound has been used in the synthesis of TRPM8 antagonists, which have been evaluated in human clinical trials for the treatment of migraine . This suggests that the compound could have potential applications in the development of new treatments for migraine and other conditions where TRPM8 is implicated.

Biochemical Analysis

Biochemical Properties

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes, including lactate dehydrogenase, where it acts as an inhibitor . The interaction with lactate dehydrogenase is crucial as it can influence metabolic pathways and cellular energy production. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to changes in gene expression profiles. These changes can affect cellular metabolism, potentially leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, thereby affecting overall metabolic homeostasis . The interaction with key metabolic enzymes underscores its potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The distribution patterns observed in various tissues highlight the compound’s potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .

Properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGMCRZGLBPKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)

![7-benzyl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2627058.png)

![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)

![N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2627064.png)

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)